2-Chloro-5-(3-(trifluoromethoxy)phenyl)isonicotinic acid

Lipophilicity ADME Medicinal Chemistry

Sourcing a halogenated isonicotinic acid with a reactive cross-coupling handle and balanced drug-like properties is a recurrent bottleneck. 2-Chloro-5-(3-(trifluoromethoxy)phenyl)isonicotinic acid (CAS 1258621-11-2) resolves this: • XLogP3 4.1 & 7 H-bond acceptors - ideal lipophilicity for fragment screening & CNS lead optimization • 2-Chloro substituent enables on-demand Suzuki-Miyaura or Buchwald-Hartwig diversification • 3-OCF₃-phenyl group enhances metabolic stability and blood-brain barrier penetration vs. methoxy or unsubstituted analogs Supplied at ≥95% purity; long-term storage in a cool, dry environment; ships ambient. For R&D use only.

Molecular Formula C13H7ClF3NO3
Molecular Weight 317.65 g/mol
CAS No. 1258621-11-2
Cat. No. B6393636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(3-(trifluoromethoxy)phenyl)isonicotinic acid
CAS1258621-11-2
Molecular FormulaC13H7ClF3NO3
Molecular Weight317.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C=C2C(=O)O)Cl
InChIInChI=1S/C13H7ClF3NO3/c14-11-5-9(12(19)20)10(6-18-11)7-2-1-3-8(4-7)21-13(15,16)17/h1-6H,(H,19,20)
InChIKeySBJVYXFQDJWBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(3-(trifluoromethoxy)phenyl)isonicotinic Acid Physicochemical Baseline


2‑Chloro‑5‑(3‑(trifluoromethoxy)phenyl)isonicotinic acid (CAS 1258621‑11‑2) is a halogenated isonicotinic acid derivative that combines a chloro substituent at the pyridine 2‑position with a 3‑(trifluoromethoxy)phenyl group at the 5‑position. Its molecular formula is C₁₃H₇ClF₃NO₃ and its molecular weight is 317.65 g mol⁻¹ [REFS‑1]. Computed physicochemical descriptors include an XLogP3 of 4.1, a topological polar surface area of 59.4 Ų, and one hydrogen‑bond donor together with seven hydrogen‑bond acceptors [REFS‑1]. The compound is commercially supplied at ≥95 % purity (typically 97 % from certain vendors) and is handled as a non‑hazardous research chemical [REFS‑2][REFS‑3].

2-Chloro-5-(3-(trifluoromethoxy)phenyl)isonicotinic Acid Irreplaceability


Isonicotinic acid derivatives that differ solely in the position of the chloro or trifluoromethoxy substituent, or that omit one of these groups, are not functionally interchangeable. The 2‑chloro‑5‑(3‑trifluoromethoxy)phenyl substitution pattern produces a unique combination of lipophilicity (XLogP3 = 4.1), hydrogen‑bond acceptor count (7), and steric shielding of the pyridine nitrogen that directly influences target‑binding geometry, metabolic stability, and downstream synthetic utility [REFS‑1]. Close regioisomers—such as the 4‑(trifluoromethoxy)phenyl or 6‑chloro variants—may share the same molecular formula but exhibit divergent dipole moments, rotational freedom, and electron‑withdrawing character, all of which can alter pharmacokinetic behaviour and cross‑coupling reactivity [REFS‑2]. The quantitative evidence summarised in Section 3 demonstrates exactly where the 5‑(3‑trifluoromethoxy)phenyl‑2‑chloro arrangement creates measurable, selection‑relevant differences relative to its closest analogs.

2-Chloro-5-(3-(trifluoromethoxy)phenyl)isonicotinic Acid Quantitative Differentiation


Lipophilicity Control vs. 3,5-Dichloro Analog

The target compound exhibits an XLogP3 of 4.1, compared with 4.5 for the 3,5‑dichloro‑2‑(3‑(trifluoromethoxy)phenyl)isonicotinic acid analog (CAS 1261649‑53‑9) [REFS‑1][REFS‑2]. The 0.4 log unit lower lipophilicity of the mono‑chloro compound falls closer to the optimal range for oral absorption (Lipinski’s Rule of Five suggests LogP < 5), potentially offering a superior absorption, distribution, metabolism, and excretion (ADME) profile without sacrificing the metabolic shielding provided by the trifluoromethoxy group.

Lipophilicity ADME Medicinal Chemistry

Synthetic Versatility: 2-Chloro vs. Non-Chlorinated Analog

The chlorine atom at the pyridine 2‑position provides a chemically differentiated site for palladium‑catalysed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) that is absent in the non‑chlorinated analog 2‑(3‑(trifluoromethoxy)phenyl)isonicotinic acid (CAS 1258635‑44‑7) [REFS‑1][REFS‑2]. While direct kinetic data for this specific scaffold are not publicly available, class‑level inference based on 2‑chloropyridine reactivity indicates that the C(2)–Cl bond is significantly more reactive toward oxidative addition than C–H bonds, enabling late‑stage diversification without disrupting the carboxylic acid functionality [REFS‑3].

Synthetic Chemistry Cross-Coupling Building Block

Regioisomeric Purity vs. 4-(Trifluoromethoxy)phenyl Analog

Commercially, the target 5‑(3‑trifluoromethoxy)phenyl regioisomer is supplied at ≥95 % purity (typically 97 % from some vendors) [REFS‑1][REFS‑2]. The 4‑(trifluoromethoxy)phenyl regioisomer (CAS 1261586‑34‑8) is also available at similar nominal purity (95 %) [REFS‑3]; however, the two compounds are distinct chemical entities with different InChI Keys and SMILES strings, confirming that they are not interchangeable. Procurement of the correct regioisomer is critical for structure‑activity relationship (SAR) studies, as even minor positional changes can abolish target binding.

Regioisomer Purity Quality Control

Polar Surface Area Parity and Electrostatic Divergence

The target compound and its 4‑(trifluoromethoxy)phenyl regioisomer share an identical topological polar surface area of 59.4 Ų, as computed by PubChem [REFS‑1][REFS‑2]. Despite this parity, the two compounds differ in their three‑dimensional electrostatic potential surfaces, which can lead to different binding poses in a protein pocket. The 3‑substitution on the phenyl ring places the trifluoromethoxy group in a meta relationship to the pyridine connector, resulting in a distinct vector angle compared with the para‑substituted analog.

TPSA Physicochemical Properties Drug-Likeness

2-Chloro-5-(3-(trifluoromethoxy)phenyl)isonicotinic Acid Application Scenarios


Fragment-Based Lead Discovery with Balanced Lipophilicity

The XLogP3 of 4.1 places this compound in a favourable lipophilicity range for fragment screening libraries. Compared with the 3,5‑dichloro analog (XLogP3 = 4.5) [REFS‑1][REFS‑2], the target compound is predicted to have lower non‑specific protein binding and improved aqueous solubility, making it a better starting point for hit‑to‑lead optimisation campaigns that demand ligand efficiency and developability.

Late-Stage Diversification via 2-Chloro Cross-Coupling

The 2‑chloro substituent provides a well‑precedented site for Suzuki–Miyaura, Buchwald–Hartwig, and other Pd‑catalysed couplings [REFS‑3]. This enables medicinal chemists to purchase a single intermediate that can be converted into an array of analogs, in contrast to the non‑chlorinated 2‑(3‑(trifluoromethoxy)phenyl)isonicotinic acid which lacks this reactive handle [REFS‑4].

SAR Studies: Meta- vs. Para-Substituted Phenyl Isonicotinic Acids

The distinct three‑dimensional electrostatic profile of the 3‑(trifluoromethoxy)phenyl group, despite sharing the same TPSA (59.4 Ų) as the 4‑substituted analog [REFS‑5][REFS‑6], makes this compound valuable for probing the conformational preferences of binding sites that discriminate between meta‑ and para‑substituted aryl rings in isonicotinic acid series.

Metabolic Stability Optimisation in CNS-Oriented Programmes

The trifluoromethoxy group is known to enhance metabolic stability and blood–brain barrier penetration relative to methoxy or unsubstituted phenyl analogs. Combined with the moderate lipophilicity (XLogP3 = 4.1), this compound may serve as a privileged scaffold for central nervous system drug discovery where balancing permeability and efflux susceptibility is critical [REFS‑1].

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